乙酸 2-(3-甲基吡啶-4-基)乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

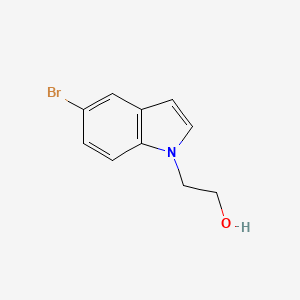

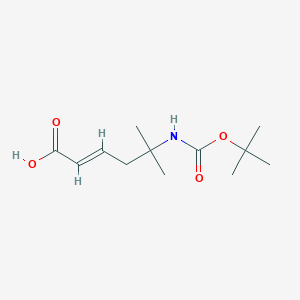

Ethyl 2-(3-methylpyridin-4-yl)acetate is a chemical compound that is part of a broader class of organic molecules known as pyridine derivatives. These compounds are characterized by the presence of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—and various substituents that modify their chemical properties. While the specific compound Ethyl 2-(3-methylpyridin-4-yl)acetate is not directly mentioned in the provided papers, the research on related pyridine derivatives can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, ethyl (tributylstannyl)acetate has been used to add to acylpyridinium salts, yielding a variety of dihydropyridines with diverse functional groups, which are useful precursors for the preparation of N-heterocycles . Similarly, the synthesis of ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate demonstrates the possibility of achieving high regioselectivity in the synthesis of pyridine derivatives . These methods could potentially be adapted for the synthesis of Ethyl 2-(3-methylpyridin-4-yl)acetate.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using various spectroscopic and computational techniques. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was characterized using XRD, FT-IR, UV–Vis, and NMR techniques, and theoretical computations were performed using density functional theory (DFT) . These methods provide detailed information about the molecular and chemical properties, including the electrophilic and nucleophilic nature of the compounds. Such techniques could be employed to analyze the molecular structure of Ethyl 2-(3-methylpyridin-4-yl)acetate.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. The reactivity of 2-aminopyridine with other reagents, such as Meldrum’s acid and aryl glyoxals or aryl aldehydes, has been explored to synthesize different pyridine-containing compounds . The versatility of these reactions suggests that Ethyl 2-(3-methylpyridin-4-yl)acetate could also participate in a range of chemical transformations, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely depending on their specific substituents. For instance, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate exhibit solid-state fluorescence, with emission maxima located in the visible range, and their emission properties change depending on the solvent . This indicates that Ethyl 2-(3-methylpyridin-4-yl)acetate could also display unique optical properties that may be useful in applications such as sensing or imaging.

科学研究应用

反应性和合成

- 已使用 2-氨基吡啶、梅尔德伦酸和芳基乙二醛或芳基醛成功合成了乙酸 2-(3-芳基咪唑并[1,2-a]吡啶-2-基)乙酯和 3-芳基-3-(吡啶-2-氨基)丙酸乙酯。这项工作突出了这些组分在特定条件下在各种芳基化合物存在下的反应性 (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

抗过敏剂

- 新的 N-(吡啶-4-基)-(吲哚-3-基)烷基酰胺,包括乙酸 (2-甲基吲哚-3-基)乙酯,已被开发为潜在的抗过敏化合物。这些化合物被合成并测试了它们的功效,显示出显着的抗过敏特性 (Menciu 等人,1999).

新型化合物和光物理性质

- 已经合成了一系列新型的乙酸 3-氨基-4-氰基噻吩并[2,3-b]吡啶-2-羧酸酯,展示了乙酸 2-(3-甲基吡啶-4-基)乙酯衍生物在开发具有显着光谱荧光性质的新化合物中的重要性 (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

促进小鼠记忆

- 合成了乙酸 2-[1-(吡啶-2-基)乙氧基]乙酯及其衍生物,并测试了它们对小鼠记忆促进的作用。这些研究提供了对这些化合物潜在的神经药理学应用的见解 (李明珠,2007、2010、2012).

金属的缓蚀

- 已经研究了乙酸 2-(4-(2-乙氧基-2-氧代乙基)-2-对甲苯基喹喔啉-1(4H)-基)乙酯作为铜在硝酸中的缓蚀剂的功效。量子化学计算被用来建立分子结构和抑制效率之间的关系 (Zarrouk 等人,2014).

药物合成中的酶促水解

- 已经探索了包括乙酸 2-(3-甲基吡啶-4-基)乙酯衍生物在内的甲酯的酶促水解,用于生产抗哮喘药物,证明了这些化合物在药物合成中的相关性 (Bevilaqua 等人,2004).

作用机制

Target of Action

Ethyl 2-(3-methylpyridin-4-yl)acetate, also known as ETHYL 3-METHYLPYRIDINE-4-ACETATE, is a chemical compound with the molecular formula C10H13NO2. , which could be a potential area of exploration for this compound.

Pharmacokinetics

. These properties are crucial in determining the bioavailability of the compound.

安全和危害

属性

IUPAC Name |

ethyl 2-(3-methylpyridin-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-4-5-11-7-8(9)2/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUZFMFLEQJKEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

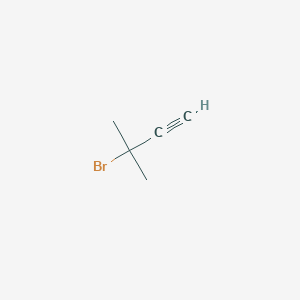

CCOC(=O)CC1=C(C=NC=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443351 |

Source

|

| Record name | Ethyl (3-methylpyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57408-46-5 |

Source

|

| Record name | Ethyl (3-methylpyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)

![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)